4-methyl-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenesulfonohydrazide
Description
Chemical Structure and Properties The compound, with the molecular formula C₁₆H₁₅N₃O₃S and CAS number 1802571-63-6, features a benzenesulfonohydrazide core conjugated to a 1-methyl-2-oxoindole moiety via an imine bond (E-configuration). Its molecular weight is 329.38 g/mol, and it is characterized by a planar structure that facilitates π-π stacking interactions, as observed in related sulfonohydrazide derivatives .
Synthesis The synthesis typically involves the condensation of 4-methylbenzenesulfonohydrazide with 1-methyl-2-oxoindole-3-carbaldehyde under acidic or thermal conditions. This method aligns with protocols used for analogous hydrazones, such as those reported in and , where aldehydes react with sulfonyl hydrazides to form Schiff bases .
Properties
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)imino-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-11-7-9-12(10-8-11)23(21,22)18-17-15-13-5-3-4-6-14(13)19(2)16(15)20/h3-10,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYOIWCLWLSAJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=NC2=C(N(C3=CC=CC=C32)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124750 | |
| Record name | 4-Methylbenzenesulfonic acid 2-(1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3265-25-6 | |
| Record name | 4-Methylbenzenesulfonic acid 2-(1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been found to target cyclin-dependent kinase 2 (cdk2) in humans. CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest.
Mode of Action
It is known that indole derivatives, which this compound is a part of, can bind with high affinity to multiple receptors. This suggests that the compound might interact with its targets, possibly leading to changes in their function.
Biological Activity
4-Methyl-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenesulfonohydrazide, also known by its IUPAC name N-methyl-4-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}benzenesulfonamide, is a compound that belongs to the class of organic compounds known as aminobenzenesulfonamides. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₃S |
| Molecular Weight | 329.38 g/mol |
| Melting Point | Predicted: 509.6 ± 43.0 °C |
| Density | 1.36 ± 0.1 g/cm³ |
| CAS Number | 1802571-63-6 |
| InChI Key | IKASAFLVQIJQOK-UVTDQMKNSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to significant pharmacological effects. The sulfonamide group is known for its antibacterial properties, while the indole moiety contributes to its potential anticancer and anti-inflammatory activities.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies show that derivatives of indoles can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
The sulfonamide structure is associated with antimicrobial properties. Compounds in this class have been shown to inhibit bacterial growth by interfering with folic acid synthesis, a vital pathway for bacterial survival. Preliminary studies suggest that this compound may exhibit similar activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Indole derivatives are also recognized for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic potential in inflammatory diseases .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated that these compounds significantly reduced cell viability in a dose-dependent manner, suggesting their potential as anticancer agents .
- Antimicrobial Evaluation : In vitro tests conducted on derivatives of benzenesulfonamides revealed that certain compounds exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth .
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to 4-methyl-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenesulfonohydrazide exhibit potent anticancer activity. For instance, studies have shown that derivatives of benzenesulfonamide can inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors. Inhibition of this enzyme has been linked to the induction of apoptosis in cancer cell lines such as MDA-MB-231 .
Case Study: Carbonic Anhydrase Inhibition
A study evaluating novel benzenesulfonamide derivatives demonstrated their effectiveness against carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM. The compound not only inhibited the enzyme but also significantly increased apoptosis markers in breast cancer cell lines .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research into related sulfonamide derivatives has indicated that they possess antibacterial and anti-biofilm activities. The inhibition of carbonic anhydrases in bacteria disrupts their growth, suggesting that this compound could potentially serve as a lead compound for developing new antibiotics .
Comparative Efficacy Table
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Compound A | CA IX | 10.93 | Induces apoptosis in MDA-MB-231 |
| Compound B | CA II | 1.55 | Less selective than CA IX inhibitors |
| 4-Methyl-N'-(1-methyl...) | Bacterial CA | TBD | Potential antibacterial effects |
Enzyme Inhibition Studies
In addition to its anticancer and antimicrobial properties, this compound may inhibit various enzymes, including those involved in metabolic pathways relevant to diseases such as diabetes and Alzheimer's disease. A study highlighted the synthesis of sulfonamides that showed inhibitory potential against α-glucosidase and acetylcholinesterase, which are critical targets for therapeutic intervention in type 2 diabetes and Alzheimer's disease respectively .
Enzyme Inhibition Mechanism
The mechanism of action typically involves competitive inhibition where the compound mimics the substrate or product of the enzyme's active site, thereby preventing the actual substrate from binding.
Chemical Reactions Analysis
Reactivity in Cross-Coupling Reactions
As a sulfonylhydrazone, the compound participates in metal-free cross-couplings with organoboron reagents, enabling C–C bond formation. Mechanistic pathways include:
-
Diazo intermediate generation : Deprotonation forms a diazo species (A.20), which reacts with trialkylboranes to yield alkylated products (Scheme I) .
-
Borate complex formation : Alternative pathway involves direct reaction with trialkylboranes to form borate intermediates (A.21), followed by nitrogen extrusion .
Key reaction conditions :
-
Solvent: Dichloromethane (DCM)
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Base: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
Photochemical Transformations
Under blue light (427 nm), the compound undergoes C–N bond-forming reactions with amines or heterocycles. For example:
-
Reaction with 2-chloropyridine derivatives : Forms N-alkylated products (e.g., N-(1-(benzofuran-2-yl)ethyl)-2-chloropyridin-4-amine) in yields up to 81% .
| Optimized Photochemical Conditions | Parameters |
|---|---|
| Solvent | DCM |
| Base (equiv.) | DBN (1.5) |
| Reaction time | 6–32 h |
| Temperature | 30°C (fan-cooled) |
Substitution at the Sulfonamide Nitrogen
The sulfonamide group undergoes nucleophilic substitution with heterocyclic amines (e.g., 1,3-thiazol-2-amine) to yield derivatives with enhanced bioactivity .
Example reaction :
Antiradical Activity
While not a primary focus, the NH groups in the hydrazone moiety exhibit moderate antiradical activity via hydrogen atom transfer (HAT) mechanisms. Computational studies predict ΔE values of -115.3 kJ/mol for reactions with hydroxyl radicals (HO- ) .
Comparative Reactivity Insights
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key analogs differ in the substituents attached to the hydrazone nitrogen or the aromatic/heterocyclic moieties. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Nitro-substituted analogs (e.g., 4m ) exhibit enhanced electrophilicity, improving reactivity in catalytic processes .
- Heterocyclic Modifications : Thiazole- or furan-containing derivatives (e.g., 3i , 1l ) show altered electronic profiles, influencing biological activity and coordination chemistry .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- Thermal Stability : Nitro-substituted derivatives (e.g., 4m ) exhibit higher melting points (>160°C) due to strong intermolecular interactions .
- Spectroscopic Trends : The indole C=O stretch (~1767 cm⁻¹) in the target compound is distinct from acetyl or benzylidene C=O stretches (~1697 cm⁻¹) in other analogs .
Key Observations :
- Metal Complexation: Sulfonohydrazides with pyridyl or thiazole substituents form stable metal complexes (Co, Ni, Zn) with enhanced antimicrobial activity .
- Therapeutic Potential: Thiazole-containing analogs (3i) demonstrate potent dual kinase inhibition, highlighting the role of heterocycles in targeting cancer pathways .
Q & A
Basic: What are the standard synthetic routes for preparing 4-methyl-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenesulfonohydrazide, and how can purity be optimized?
Methodological Answer:
The compound is typically synthesized via condensation of 4-methylbenzenesulfonohydrazide with 1-methyl-2-oxoindolin-3-one. Key steps include:
- Reflux Conditions : React equimolar ratios of hydrazide and carbonyl precursors in ethanol or methanol under acidic (e.g., glacial acetic acid) or neutral conditions for 6–12 hours .
- Purification : Recrystallize the crude product using methanol or ethanol. Purity (>95%) is confirmed via HPLC or TLC (silica gel, ethyl acetate/hexane eluent).
- Yield Optimization : Control reaction temperature (70–80°C) and stoichiometry to minimize side products like unreacted hydrazide or dimerization byproducts .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
- Elemental Analysis : Confirm C, H, N, S composition (deviation <0.3% from theoretical values) .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, indole C=O at ~1680 cm⁻¹) .
- NMR : Assign protons and carbons (e.g., indole NH at δ 10–12 ppm in DMSO-d6, methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]+ at m/z ~355) .
Basic: How should researchers design in vitro assays to screen for biological activity?
Methodological Answer:
- Cell Lines : Use diverse cancer models (e.g., HeLa, CEM, K562) and non-cancerous controls to assess selectivity .
- Dose-Response : Test concentrations from 0.1–100 µM over 48–72 hours. Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) .
- Controls : Include positive controls (e.g., doxorubicin) and solvent-only blanks to validate assay integrity .
Advanced: How can structural discrepancies between X-ray crystallography and spectroscopic data be resolved?
Methodological Answer:
- X-ray Refinement : Use SHELX software for high-resolution data (e.g., single-crystal diffraction at 123 K). Refinement parameters (R-factor <0.05) ensure accurate bond-length/angle measurements .
- DFT Calculations : Compare experimental NMR/IR with density functional theory (DFT)-predicted spectra (e.g., B3LYP/6-31G* basis set) to validate tautomeric forms or conformational flexibility .
- Dynamic NMR : Probe temperature-dependent shifts in DMSO-d6 to detect rotameric equilibria affecting spectral assignments .
Advanced: What mechanistic studies are recommended to elucidate apoptosis induction?
Methodological Answer:
- Flow Cytometry : Use Annexin V-FITC/PI staining to quantify early/late apoptosis. Compare with caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase dependence .
- Mitochondrial Assays : Measure ΔΨm collapse via JC-1 dye (shift from red to green fluorescence) .
- DNA Fragmentation : Perform agarose gel electrophoresis or TUNEL assays to detect internucleosomal cleavage .
Advanced: How can computational methods optimize synthetic protocols for scalability?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs (e.g., 3² factorial) to test variables like temperature, solvent polarity, and catalyst loading. Use ANOVA to identify significant factors .
- Heuristic Algorithms : Implement Bayesian optimization to maximize yield with minimal trials. Train models on initial datasets (e.g., 20 reactions) to predict optimal conditions .
- Kinetic Modeling : Use software like COPASI to simulate reaction pathways and identify rate-limiting steps (e.g., imine formation vs. cyclization) .
Advanced: How should contradictory bioactivity data across studies be addressed?
Methodological Answer:
- Dose-Response Replication : Ensure consistent compound purity (≥95%) and cell line authentication (e.g., STR profiling) to eliminate variability .
- Assay Standardization : Adopt uniform protocols (e.g., MTT vs. resazurin assays) and incubation times.
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for variables like solvent (DMSO concentration ≤0.1%) or serum content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
